4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.898 g/mol This compound is known for its unique chemical structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route starts with the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .
Scientific Research Applications
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with tubulin, a protein involved in cell division, leading to the inhibition of microtubule polymerization. This results in the disruption of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)phenyl 4-chlorobenzoate: This compound shares the trimethoxybenzoyl and chlorobenzoate moieties but differs in the central linkage, which is a pyrrole ring instead of a carbohydrazonoyl linkage.
2-Ethoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has similar functional groups but includes ethoxy substituents on the phenyl rings.
Uniqueness
The uniqueness of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. Its ability to interact with tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
CAS No. |
303087-86-7 |
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Molecular Formula |
C24H21ClN2O6 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-4-10-19(11-5-15)33-24(29)16-6-8-18(25)9-7-16/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
NKNYLCNOJZFZDL-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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